1-Boc-3-M-tolylpiperazine
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Overview
Description
1-Boc-3-M-tolylpiperazine, also known as tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
The synthesis of 1-Boc-3-M-tolylpiperazine typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in the piperazine ring, allowing the other amine group to react with 3-methylbenzyl chloride to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Chemical Reactions Analysis
1-Boc-3-M-tolylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: It can be used in coupling reactions with aryl halides to form arylpiperazine derivatives, which are important intermediates in pharmaceutical synthesis.
Common reagents used in these reactions include bases like potassium carbonate, acids like trifluoroacetic acid, and solvents such as dichloromethane and methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-M-tolylpiperazine has several applications in scientific research:
Biology: The compound is utilized in the study of receptor-ligand interactions, particularly in the development of ligands for neurotransmitter receptors.
Industry: The compound is employed in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Boc-3-M-tolylpiperazine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The Boc-protected piperazine moiety allows for selective reactions at the unprotected nitrogen atom, facilitating the formation of complex molecules with specific biological activities. The molecular targets and pathways involved depend on the final compounds synthesized from this compound .
Comparison with Similar Compounds
1-Boc-3-M-tolylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:
1-Boc-piperazine: A simpler derivative with a Boc-protected piperazine ring, used in similar synthetic applications.
1-Boc-4-benzylpiperazine: Another derivative with a benzyl group attached to the piperazine ring, used in the synthesis of pharmaceutical compounds.
The uniqueness of this compound lies in the presence of the 3-methylphenyl group, which imparts specific chemical properties and reactivity, making it valuable in the synthesis of certain biologically active molecules.
Properties
IUPAC Name |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBHBWSKAGCUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857148 |
Source
|
Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-73-0 |
Source
|
Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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